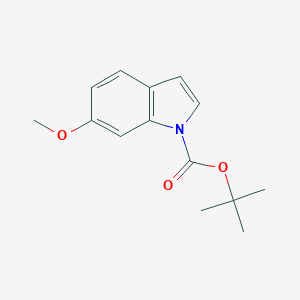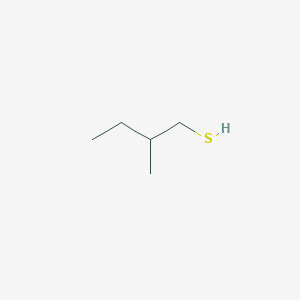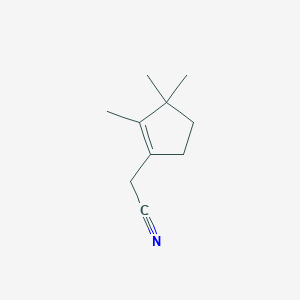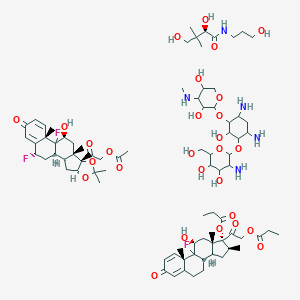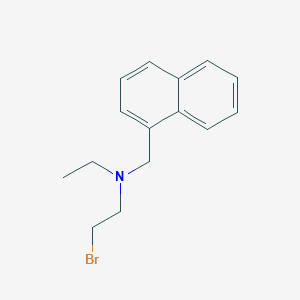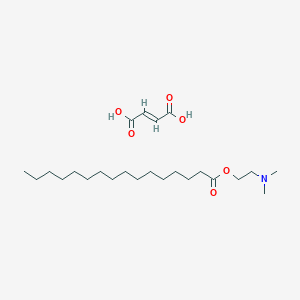
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism Of Action
The mechanism of action of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) involves the interaction between the compound and the target protein. This interaction results in a conformational change in the protein, which leads to the activation or inhibition of the protein's function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) depend on the target protein. This compound can either activate or inhibit the function of the target protein, which can have various physiological effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) in lab experiments is its specificity. This compound can selectively target a specific protein, which allows for precise experiments. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can affect the results of the experiment.
Future Directions
There are numerous future directions for the study of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1). One direction is the development of more specific compounds that can target specific proteins with greater precision. Another direction is the study of the compound's potential use in drug development, where it can be used to study the mechanism of action of various drugs. Additionally, the study of the compound's potential toxicity and its effects on cells is an area that requires further research.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this area can lead to the development of more specific compounds and a better understanding of the compound's potential use in drug development.
Synthesis Methods
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is synthesized through a specific method. The synthesis involves the reaction between dimethylaminoethanol and hexadecanoyl chloride, which produces 2-(dimethylamino)ethyl hexadecanoate. This compound is then reacted with maleic anhydride to produce 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1).
Scientific Research Applications
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) has numerous scientific research applications. It is commonly used in the field of biochemistry, where it is used to study the interaction between proteins and ligands. This compound is also used in the field of pharmacology, where it is used to study the mechanism of action of various drugs.
properties
CAS RN |
129320-10-1 |
|---|---|
Product Name |
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) |
Molecular Formula |
C24H45NO6 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
synonyms |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




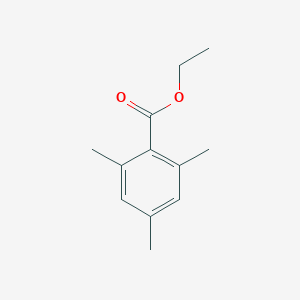

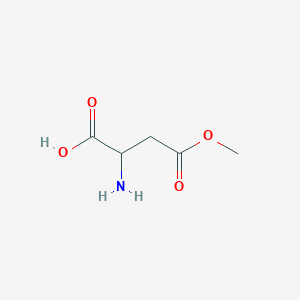
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)
